molecular formula C9H8FNO2 B8736639 6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 917885-00-8

6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8736639
CAS No.: 917885-00-8
M. Wt: 181.16 g/mol
InChI Key: XHUPFJMGAXFELZ-UHFFFAOYSA-N
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Description

6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

917885-00-8

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

6-fluoro-7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H8FNO2/c10-7-3-5-1-2-11-9(13)6(5)4-8(7)12/h3-4,12H,1-2H2,(H,11,13)

InChI Key

XHUPFJMGAXFELZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=C(C=C21)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (Cpd M, 0.428 g, 2.19 mmol) in DCM (15 mL) was added boron tribromide (1.0M in DCM, 6.00 mL, 6.00 mmol). The reaction mixture was stirred for 1 hour, then the reaction mixture was allowed to warm to room temperature. After stirring for 4 hours, water (25 mL) and EtOAc (100 mL) were added and the mixture was stirred vigorously. The layers were separated, and the organic layer was filtered and concentrated under vacuum to give 6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Cpd N, 355 mg, 89%).
Name
6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.428 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoro-6-hydroxyindan-1-one ((90), 10.5 g, 63.3 mmol) in chloroform (600 ml) was added NaN3 (12.3 g, 190 mmol), followed by dropwise addition of methanasulfonic acid (33 ml, 506 mmol). Resulting mixture was stirred for 3 hr. The reaction mixture was poured into cold water and extracted with chloroform (3×). Organic extracts were combined and washed with H2O and sat. NaCl, then dried over Na2SO4. Concentration in vacuo gave a mixture of required product and reversed lactam. Purification of crude product on silica eluting with 30-60% EtOAc/Hexane offered the title compound as a off-white solid (5.3 g, 46%). MS (ES) m/z 180.0.
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid
Quantity
33 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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